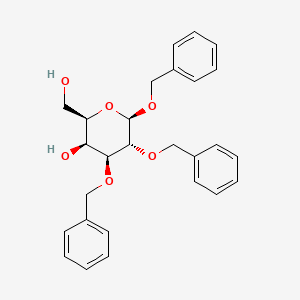

1,2,3-Tri-O-benzyl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Tri-O-benzyl-b-D-galactopyranoside: is a chemical compound frequently used in studying glycosylation reactions in biomedical research. It is instrumental in developing anti-viral drugs where a proper understanding of carbohydrate-protein interactions is crucial. The compound has a molecular formula of C27H30O6 and a molecular weight of 450.52 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3-Tri-O-benzyl-b-D-galactopyranoside is synthesized through the benzylation of galactopyranoside. The process involves the protection of hydroxyl groups followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination.

化学反応の分析

Types of Reactions: 1,2,3-Tri-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a catalyst.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

科学的研究の応用

Glycosylation Reactions

1,2,3-Tri-O-benzyl-β-D-galactopyranoside serves as a glycosyl donor in various glycosylation reactions. Its benzyl protecting groups facilitate selective reactions while maintaining the integrity of the galactose moiety.

- Synthesis of Complex Carbohydrates : It has been employed in the synthesis of tumor-associated carbohydrates and gangliosides, which are crucial for understanding cell signaling and cancer biology. For instance, it was used to synthesize Gb3 trisaccharides with favorable yields and stereoselectivity .

| Application | Details |

|---|---|

| Tumor-Associated Carbohydrates | Used to synthesize Gb3 trisaccharides with α:β ratios favorable for biological studies. |

| Ganglioside Synthesis | Facilitates the production of complex gangliosides which are important in cell communication. |

Chemical Intermediates

The compound acts as an important intermediate in the synthesis of other carbohydrate derivatives. Its structure allows for further modifications that can lead to various bioactive compounds.

- Chemical Synthesis : It has been utilized to prepare azidoethyl derivatives that are subsequently used for conjugation with proteins . This application is particularly relevant in developing diagnostic tools and therapeutic agents.

| Intermediate Use | Details |

|---|---|

| Azidoethyl Derivatives | Used for protein conjugation, enhancing the functionality of therapeutic agents. |

| Conjugate Synthesis | Important for creating targeted therapies in cancer treatment. |

Medicinal Chemistry

In medicinal chemistry, 1,2,3-Tri-O-benzyl-β-D-galactopyranoside has been explored as a scaffold for developing new drugs. Its ability to mimic natural sugars makes it valuable for designing compounds that interact with biological systems.

- Drug Design : The compound's structural features allow it to act as a bioisostere, which can modify pharmacokinetic properties while retaining biological activity .

| Medicinal Application | Details |

|---|---|

| Drug Development | Serves as a scaffold for creating new drug analogs with improved efficacy. |

| Bioisostere Applications | Mimics natural sugars to enhance interactions with biological targets. |

Case Study 1: Synthesis of Lewis Y Analogs

In a study focusing on Lewis Y antigens, 1,2,3-Tri-O-benzyl-β-D-galactopyranoside was used to synthesize analogs that were conjugated to proteins for immunological studies. The resulting conjugates demonstrated enhanced immunogenicity compared to their unmodified counterparts .

Case Study 2: Chemoenzymatic Synthesis

The compound was involved in a chemoenzymatic approach to synthesize complex carbohydrates associated with tumor markers. This method allowed for high yields and specific stereochemical outcomes critical for biological activity .

作用機序

The mechanism of action of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by glycosyltransferase enzymes, which catalyze the formation of glycosidic bonds . The compound’s benzyl groups provide stability and protect the hydroxyl groups during the reaction .

類似化合物との比較

Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside: Similar in structure but contains a thiol group instead of a hydroxyl group.

1,2,3-Tri-O-benzyl-4-O-benzoyl-b-D-galactopyranoside: Contains an additional benzoyl group.

Uniqueness: 1,2,3-Tri-O-benzyl-b-D-galactopyranoside is unique due to its specific arrangement of benzyl groups, which provides stability and protection during glycosylation reactions. This makes it a preferred choice for synthesizing complex carbohydrates and studying glycosylation processes.

生物活性

1,2,3-Tri-O-benzyl-b-D-galactopyranoside (TBG) is a synthetic carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of glycosylation studies and therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with TBG, including its mechanism of action, effects on various biological systems, and potential therapeutic uses.

- Molecular Formula: C27H30O6

- Molecular Weight: 450.52 g/mol

TBG is characterized by its three benzyl groups attached to a galactopyranoside structure, which enhances its stability and solubility in biological systems.

TBG primarily functions as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferase enzymes, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the synthesis of glycoconjugates, which play significant roles in cell signaling and recognition processes.

Glycosylation Process

- Glycosyltransferase Enzymes: TBG acts as a substrate for various glycosyltransferases, influencing the synthesis of complex carbohydrates.

- Biochemical Pathways: It is involved in several metabolic pathways that regulate cellular functions and interactions.

Antiviral Activity

TBG has shown promising antiviral properties. Research indicates that it can modulate immune responses and inhibit viral replication mechanisms. Its role in developing antiviral drugs highlights its potential therapeutic applications against viral infections.

Antimicrobial Effects

Studies have demonstrated that TBG exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell wall synthesis contributes to its effectiveness as an antimicrobial agent.

Modulation of Immune Responses

TBG has been implicated in modulating immune responses, which may enhance its efficacy in treating inflammatory diseases and cancer. By influencing cytokine production and immune cell activation, TBG can potentially improve therapeutic outcomes in immune-related disorders.

Case Study 1: Antiviral Efficacy

A study explored the antiviral effects of TBG against influenza virus. Results showed that TBG significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent for influenza treatment.

Case Study 2: Antimicrobial Activity

In another investigation, TBG was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations that were comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Research Findings

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWIIYISYWAF-LXSUACKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。